I-BRD9 -

I-BRD9

Catalog Number: EVT-269880
CAS Number:
Molecular Formula: C22H22F3N3O3S2
Molecular Weight: 497.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

I-BRD9 is a cell-active, small molecule inhibitor that selectively targets BRD9, a subunit of the mammalian SWI/SNF (BAF) ATP-dependent chromatin remodeling complex [, , ]. I-BRD9 exhibits high selectivity for BRD9, demonstrating over 700-fold selectivity over the BET family bromodomains and 200-fold over the closely related BRD7 [, ]. This selectivity makes I-BRD9 a valuable tool for dissecting the specific roles of BRD9 in various cellular processes and disease models [, , ].

BI-9564

  • Relevance: BI-9564 shares a similar mechanism of action with I-BRD9, targeting the bromodomain of BRD9. Both compounds demonstrated comparable efficacy in inhibiting cell proliferation and inducing cell death in rhabdoid tumor cell lines []. This suggests that BI-9564 and I-BRD9 may share structural similarities within their pharmacophores, allowing them to bind to and inhibit BRD9.

SGC-CBP30

  • Relevance: While SGC-CBP30 primarily targets CBP/EP300, it also displays binding affinity for L. donovani bromodomain factor 5 (LdBDF5), a homolog of BRD9, and demonstrates anti-leishmanial activity []. This suggests a potential overlap in the binding site characteristics between LdBDF5 and BRD9, implying that I-BRD9, a selective BRD9 inhibitor, might also interact with LdBDF5 to some extent.

Bromosporine

  • Relevance: Similar to SGC-CBP30, bromosporine, despite being a BET inhibitor, shows binding affinity for the bromodomains of LdBDF5 []. This implies that the bromodomains of LdBDF5 and BRD9 might share structural similarities that allow them to accommodate both BET inhibitors and I-BRD9, highlighting the potential for cross-reactivity within this class of compounds.

Osimertinib

  • Relevance: While structurally unrelated to I-BRD9, osimertinib's activity in EGFR mutant lung cancer cells is significantly enhanced when combined with I-BRD9 []. I-BRD9, by targeting BRD9, overcomes the epithelial-mesenchymal transition (EMT)-associated TKI tolerance that can limit osimertinib's efficacy. This highlights a synergistic interaction between compounds with distinct mechanisms of action in targeting different aspects of tumor cell survival and drug resistance.

Doxorubicin

  • Relevance: The combination of doxorubicin with I-BRD9 results in additive to synergistic inhibitory effects on cell proliferation in rhabdoid tumor cells []. This suggests that targeting BRD9 with I-BRD9 can enhance the cytotoxic effects of conventional chemotherapeutic agents like doxorubicin, potentially improving treatment efficacy.

Carboplatin

  • Relevance: Similar to doxorubicin, combining carboplatin with I-BRD9 demonstrates additive to synergistic inhibitory effects on cell proliferation in rhabdoid tumor cells []. This further supports the notion that I-BRD9 can potentiate the cytotoxic effects of established chemotherapeutics, suggesting a potential therapeutic strategy of combining I-BRD9 with existing treatment regimens.

Vincristine

  • Relevance: In contrast to the synergistic effects observed with doxorubicin and carboplatin, combining vincristine with I-BRD9 results in antagonistic effects on cell proliferation in rhabdoid tumor cells []. This highlights the importance of carefully considering drug interactions when combining I-BRD9 with other chemotherapeutic agents, as specific combinations might lead to undesirable antagonistic effects.

dBRD9-A

  • Relevance: Unlike I-BRD9, which inhibits the bromodomain of BRD9, dBRD9-A targets the entire protein for degradation []. Despite their different mechanisms of targeting BRD9, both dBRD9-A and I-BRD9 have been shown to affect myeloid and erythroid differentiation, suggesting that BRD9 plays a critical role in hematopoiesis regardless of the specific method of inhibition or degradation.
Overview

I-BRD9 is a selective chemical probe specifically designed to target bromodomain-containing protein 9 (BRD9). It represents a significant advancement in the field of chemical biology, particularly in the study of chromatin dynamics and epigenetic regulation. The discovery of I-BRD9 was driven by the need for selective tools to investigate the biological functions of BRD9, which is implicated in various cellular processes, including oncology and immune response pathways.

Source

The compound was developed through a collaborative effort involving structure-based design and iterative medicinal chemistry. Initial studies highlighted the lack of selective probes for BRD9, prompting researchers to create I-BRD9 as the first selective cellular chemical probe for this target. The development process utilized advanced synthetic strategies and screening methodologies to ensure high selectivity and potency against BRD9 compared to other bromodomain proteins, particularly those in the Bromodomain and Extra Terminal family.

Classification

I-BRD9 is classified as a small molecule inhibitor. It is specifically designed to inhibit the activity of BRD9 by binding to its bromodomain, thereby interfering with its function in chromatin remodeling and gene regulation.

Synthesis Analysis

Methods

The synthesis of I-BRD9 involved several sophisticated techniques, including machine-assisted synthesis and flow chemistry methods. These approaches allowed for precise control over reaction conditions and improved efficiency in producing high-purity compounds.

  1. Structure-Based Design: The design process began with an analysis of the structural characteristics of BRD9 and its interaction with potential inhibitors. This included studying X-ray crystallography data to identify key binding sites.
  2. Iterative Medicinal Chemistry: Researchers employed iterative cycles of synthesis and testing to refine the compound's structure, enhancing its selectivity and potency against BRD9.
  3. Frontal Affinity Chromatography: This technique was utilized to evaluate the binding affinity of synthesized compounds to BRD9, allowing for the identification of lead candidates based on their interaction profiles.

Technical Details

The final synthetic route yielded I-BRD9 with nanomolar potency at BRD9 and demonstrated over 700-fold selectivity against the BET family of bromodomains and over 200-fold selectivity against bromodomain-containing protein 7. This level of selectivity is crucial for ensuring that observed biological effects are attributable specifically to BRD9 inhibition.

Molecular Structure Analysis

Structure

Data

Binding studies using isothermal titration calorimetry indicated a dissociation constant (K_d) for I-BRD9 at approximately 15.4 nM, demonstrating its high affinity for BRD9. This data underscores the compound's potential as a valuable tool for probing BRD9-related biological processes.

Chemical Reactions Analysis

Reactions

The synthesis of I-BRD9 involved multiple chemical reactions, including:

  1. Acylation Reactions: Various acyl chlorides were reacted with amines derived from initial compounds to form diverse amides.
  2. Derivatization Steps: Following initial synthesis steps, further derivatization was performed to enhance selectivity and potency through modifications at specific positions on the molecular scaffold.
  3. Cocrystallization Studies: These studies provided insights into how I-BRD9 interacts with BRD9 at the molecular level, confirming binding interactions that were critical for its design.

Technical Details

The reactions were optimized through careful selection of reagents and conditions, ensuring high yields and purity of I-BRD9 suitable for biological testing.

Mechanism of Action

Process

I-BRD9 functions by selectively binding to the bromodomain of BRD9, inhibiting its ability to interact with acetylated lysine residues on histones. This inhibition disrupts chromatin remodeling processes that are essential for gene expression regulation.

  1. Binding Affinity: The strong binding affinity allows I-BRD9 to effectively compete with natural substrates within the cellular environment.
  2. Biological Impact: By inhibiting BRD9, I-BRD9 influences gene expression patterns related to cell proliferation and immune responses, making it a valuable tool for studying these pathways.

Data

Experimental results indicate that I-BRD9 can modulate gene expression profiles in various cell lines, providing insights into its potential therapeutic applications in cancer and inflammatory diseases.

Physical and Chemical Properties Analysis

Physical Properties

Chemical Properties

  • Molecular Weight: The molecular weight of I-BRD9 falls within a range typical for small molecule inhibitors.
  • Stability: Stability studies suggest that I-BRD9 maintains its activity under physiological conditions, which is crucial for its application in biological research.
  • Selectivity Profile: Its selectivity profile highlights significant differences in binding affinities compared to other bromodomains, particularly within the BET family.
Applications

I-BRD9 serves multiple scientific purposes:

  1. Research Tool: It is primarily used as a chemical probe in research settings to elucidate the role of BRD9 in various biological processes.
  2. Therapeutic Potential: Given its selective inhibition profile, I-BRD9 may have potential applications in treating diseases associated with dysregulated chromatin dynamics, such as cancer and autoimmune disorders.
  3. Target Validation: The compound aids researchers in validating BRD9 as a therapeutic target by providing insights into its biological functions through selective inhibition.

Properties

Product Name

I-BRD9

IUPAC Name

N'-(1,1-dioxothian-4-yl)-5-ethyl-4-oxo-7-[3-(trifluoromethyl)phenyl]thieno[3,2-c]pyridine-2-carboximidamide

Molecular Formula

C22H22F3N3O3S2

Molecular Weight

497.6 g/mol

InChI

InChI=1S/C22H22F3N3O3S2/c1-2-28-12-17(13-4-3-5-14(10-13)22(23,24)25)19-16(21(28)29)11-18(32-19)20(26)27-15-6-8-33(30,31)9-7-15/h3-5,10-12,15H,2,6-9H2,1H3,(H2,26,27)

InChI Key

WRUWGLUCNBMGPS-UHFFFAOYSA-N

SMILES

CCN1C=C(C2=C(C1=O)C=C(S2)C(=NC3CCS(=O)(=O)CC3)N)C4=CC(=CC=C4)C(F)(F)F

Solubility

Soluble in DMSO, not in water

Synonyms

I-BRD9; I-BRD-9; I-BRD 9

Canonical SMILES

CCN1C=C(C2=C(C1=O)C=C(S2)C(=NC3CCS(=O)(=O)CC3)N)C4=CC(=CC=C4)C(F)(F)F

Isomeric SMILES

CC1=CC2=C(C=C1)C=C(S2)C(=O)NC3(CCCC3)C(=O)N[C@H](CC4=CC=CC=C4)C(=O)NCC5CCN(CC5)CC6CCOCC6

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.